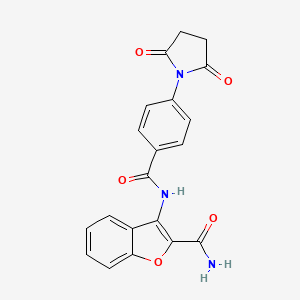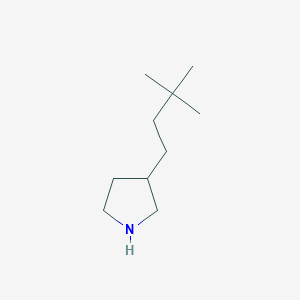
3-(3,3-Dimethylbutyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-Dimethylbutyl)pyrrolidine is a chemical compound that has gained significant attention in the scientific research community due to its potential for various applications. This compound is also known as DMDBP and has a molecular formula of C11H21N. It is a pyrrolidine derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Pyrrolidines, including variants like 3-(3,3-Dimethylbutyl)pyrrolidine, are vital in heterocyclic organic chemistry, exhibiting significant biological effects and industrial applications such as in dyes and agrochemicals. The synthesis of pyrrolidines using [3+2] cycloaddition demonstrates their versatility in chemical reactions (Żmigrodzka et al., 2022).
Medicinal Chemistry Applications
- The molecule 3-(pyrrolidin-1-yl)piperidine, closely related to this compound, is significant in medicinal chemistry for its rigid diamine structure, indicating potential pharmacological applications (Smaliy et al., 2011).
Atmospheric Chemistry
- Pyrrolidine compounds are studied in atmospheric chemistry for their reactions with NO3 radicals and ozone, which is essential for understanding aqueous particle and cloud droplet chemistry (Weller & Herrmann, 2015).
Organic Synthesis Techniques
- Functional derivatives of tetramic acid, based on pyrrolidine structures, have been synthesized for their potential anticonvulsant activity, showcasing the therapeutic significance of these compounds (Sorokina et al., 2007).
Conformational Studies
- The study of pyrrolidine ring protons in various substituted pyrrolidines helps understand their molecular structure and potential hydrogen bonding interactions, critical for pharmaceutical applications (Duewell, 1981).
Chemical Sensing Applications
- Pyrrolidine compounds have been utilized in the development of selective chemical sensors, such as a pyrrolidine constrained bipyridyl-dansyl fluoroionophore for Al(3+) sensing, demonstrating their utility in analytical chemistry (Maity & Govindaraju, 2010).
Safety and Hazards
The safety information for 3-(3,3-Dimethylbutyl)pyrrolidine indicates that it is classified under GHS05 (corrosive) and GHS07 (harmful) pictograms . The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .
Direcciones Futuras
Pyrrolidine compounds, including 3-(3,3-Dimethylbutyl)pyrrolidine, have significant potential in drug discovery due to their versatile scaffold . They can be used to efficiently explore the pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage due to the non-planarity of the ring . This makes them promising candidates for the design of new compounds with different biological profiles .
Propiedades
IUPAC Name |
3-(3,3-dimethylbutyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-10(2,3)6-4-9-5-7-11-8-9/h9,11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSDWAOTDLOQOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC1CCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1512752-25-8 |
Source


|
| Record name | 3-(3,3-dimethylbutyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

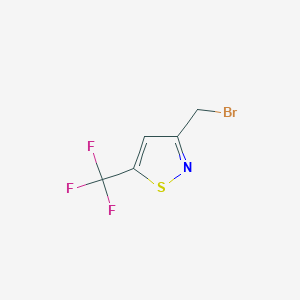

![2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3011497.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3011501.png)
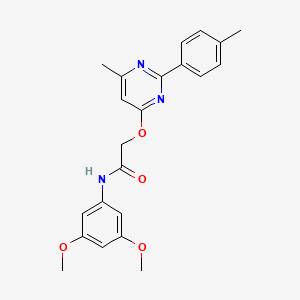
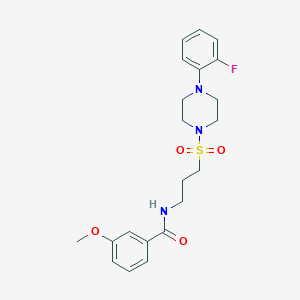
![N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3011505.png)

![[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B3011509.png)
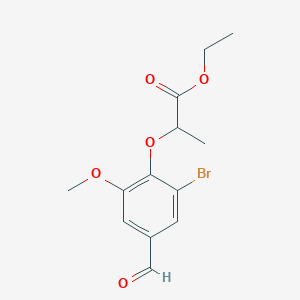
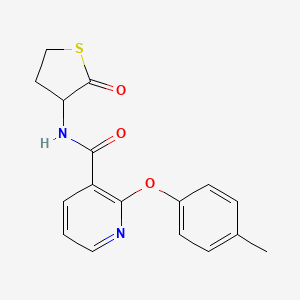

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B3011516.png)
